![molecular formula C22H28ClN3O2 B7552878 N-[3-(azepan-1-yl)-3-oxopropyl]-2-chloro-5-(2,5-dimethylpyrrol-1-yl)benzamide](/img/structure/B7552878.png)
N-[3-(azepan-1-yl)-3-oxopropyl]-2-chloro-5-(2,5-dimethylpyrrol-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(azepan-1-yl)-3-oxopropyl]-2-chloro-5-(2,5-dimethylpyrrol-1-yl)benzamide, also known as AZD8055, is a small molecule inhibitor of the mammalian target of rapamycin (mTOR) kinase. mTOR is a key regulator of cell growth, proliferation, and metabolism, making it an attractive target for cancer therapy.
Mécanisme D'action
N-[3-(azepan-1-yl)-3-oxopropyl]-2-chloro-5-(2,5-dimethylpyrrol-1-yl)benzamide inhibits the activity of mTOR kinase by binding to the ATP-binding site of the enzyme. This leads to a decrease in the phosphorylation of downstream targets of mTOR, such as S6 kinase and eukaryotic initiation factor 4E-binding protein 1 (4EBP1). This results in a decrease in protein synthesis, cell cycle progression, and cell proliferation.
Biochemical and Physiological Effects:
N-[3-(azepan-1-yl)-3-oxopropyl]-2-chloro-5-(2,5-dimethylpyrrol-1-yl)benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, it has been shown to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors. N-[3-(azepan-1-yl)-3-oxopropyl]-2-chloro-5-(2,5-dimethylpyrrol-1-yl)benzamide has also been shown to enhance the immune response to cancer cells by increasing the infiltration of immune cells into tumors.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[3-(azepan-1-yl)-3-oxopropyl]-2-chloro-5-(2,5-dimethylpyrrol-1-yl)benzamide is its specificity for mTOR kinase. This makes it a useful tool for studying the role of mTOR in cancer and other diseases. However, one limitation of N-[3-(azepan-1-yl)-3-oxopropyl]-2-chloro-5-(2,5-dimethylpyrrol-1-yl)benzamide is its relatively short half-life, which may limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the development of N-[3-(azepan-1-yl)-3-oxopropyl]-2-chloro-5-(2,5-dimethylpyrrol-1-yl)benzamide and other mTOR inhibitors. One area of research is the identification of biomarkers that can predict response to mTOR inhibitors. Another area of research is the development of combination therapies that can enhance the anti-tumor effects of mTOR inhibitors. Finally, there is a need for the development of more potent and selective mTOR inhibitors with improved pharmacokinetic properties.
Méthodes De Synthèse
The synthesis of N-[3-(azepan-1-yl)-3-oxopropyl]-2-chloro-5-(2,5-dimethylpyrrol-1-yl)benzamide was first reported in 2010 by researchers at AstraZeneca. The synthesis involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis is the coupling of 2-chloro-5-(2,5-dimethylpyrrol-1-yl)benzoic acid with N-(azepan-1-yl)-3-oxopropylamine using a coupling reagent. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
N-[3-(azepan-1-yl)-3-oxopropyl]-2-chloro-5-(2,5-dimethylpyrrol-1-yl)benzamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, prostate, lung, and colon cancer. In addition, N-[3-(azepan-1-yl)-3-oxopropyl]-2-chloro-5-(2,5-dimethylpyrrol-1-yl)benzamide has been shown to enhance the anti-tumor effects of other chemotherapeutic agents, such as cisplatin and doxorubicin. Clinical trials are currently underway to evaluate the safety and efficacy of N-[3-(azepan-1-yl)-3-oxopropyl]-2-chloro-5-(2,5-dimethylpyrrol-1-yl)benzamide in cancer patients.
Propriétés
IUPAC Name |
N-[3-(azepan-1-yl)-3-oxopropyl]-2-chloro-5-(2,5-dimethylpyrrol-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClN3O2/c1-16-7-8-17(2)26(16)18-9-10-20(23)19(15-18)22(28)24-12-11-21(27)25-13-5-3-4-6-14-25/h7-10,15H,3-6,11-14H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBAVPEHGCXUIQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC(=C(C=C2)Cl)C(=O)NCCC(=O)N3CCCCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(azepan-1-yl)-3-oxopropyl]-2-chloro-5-(2,5-dimethylpyrrol-1-yl)benzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.